molecular formula C16H19F3O3 B167242 Carbonate ionophore I CAS No. 129476-47-7

Carbonate ionophore I

Cat. No.: B167242
CAS No.: 129476-47-7
M. Wt: 316.31 g/mol
InChI Key: CQFKNHZFYMLLPK-UHFFFAOYSA-N
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Description

Carbonate ionophore I is a chemical compound with the molecular formula C16H19F3O3. It is known for its role as a neutral anion carrier in various scientific applications, particularly in the development of ion-selective electrodes. This compound is characterized by the presence of a heptyl group attached to a benzoate moiety, which is further modified with a trifluoroacetyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of heptyl 4-(trifluoroacetyl)benzoate typically involves a three-step process. The key step is the acylation of toluene with trifluoroacetic anhydride in the presence of aluminum chloride at temperatures ranging from -8°C to -10°C . This method is advantageous as it avoids the use of organometallic reagents, making it scalable for industrial production .

Industrial Production Methods

Industrial production of heptyl 4-(trifluoroacetyl)benzoate follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The absence of organometallic reagents in the synthesis makes it more cost-effective and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Carbonate ionophore I undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can modify the trifluoroacetyl group, potentially leading to the formation of alcohols or other reduced derivatives.

    Substitution: The benzoate moiety can undergo substitution reactions, where the trifluoroacetyl group can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups .

Scientific Research Applications

Carbonate ionophore I has several scientific research applications:

Mechanism of Action

The mechanism of action of heptyl 4-(trifluoroacetyl)benzoate involves its role as a neutral anion carrier. The trifluoroacetyl group interacts with anions, facilitating their transport across membranes. This interaction is primarily driven by the carbonyl carbon atom of the trifluoroacetyl group, which forms a complex with the anion . The molecular targets and pathways involved include various anion exchange processes and membrane transport mechanisms.

Comparison with Similar Compounds

Carbonate ionophore I can be compared with other similar compounds, such as:

  • p-Methyl trifluoroacetophenone
  • 2,4-Dimethyl trifluoroacetophenone
  • 2,4,6-Trimethyl trifluoroacetophenone
  • p-Butyl trifluoroacetophenone

These compounds share similar functional groups but differ in their specific structures and properties. This compound is unique due to its heptyl group, which enhances its hydrophobicity and makes it particularly suitable for use in ion-selective electrodes .

Properties

CAS No.

129476-47-7

Molecular Formula

C16H19F3O3

Molecular Weight

316.31 g/mol

IUPAC Name

heptyl 4-(2,2,2-trifluoroacetyl)benzoate

InChI

InChI=1S/C16H19F3O3/c1-2-3-4-5-6-11-22-15(21)13-9-7-12(8-10-13)14(20)16(17,18)19/h7-10H,2-6,11H2,1H3

InChI Key

CQFKNHZFYMLLPK-UHFFFAOYSA-N

SMILES

CCCCCCCOC(=O)C1=CC=C(C=C1)C(=O)C(F)(F)F

Canonical SMILES

CCCCCCCOC(=O)C1=CC=C(C=C1)C(=O)C(F)(F)F

Origin of Product

United States

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